

A Technical Guide to the Physical and Chemical Properties of Carglumic Acid-d5

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Compound of Interest

Compound Name: Carglumic Acid-d5

Cat. No.: B15143680

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Introduction

Carglumic Acid-d5 is the deuterated analog of Carglumic Acid, a synthetic structural analogue of N-acetylglutamate (NAG).[1][2] Carglumic Acid acts as an activator of carbamoyl phosphate synthetase 1 (CPS1), the first enzyme of the urea cycle.[3][4][5] This pathway is crucial for the detoxification of ammonia in the liver by converting it into urea for excretion.[4] In patients with N-acetylglutamate synthase (NAGS) deficiency, the production of NAG is impaired, leading to hyperammonemia.[3][4] Carglumic acid serves as a replacement for NAG, thereby restoring the function of the urea cycle.[1][5] The deuterated form, **Carglumic Acid-d5**, is a valuable tool in pharmacokinetic studies and metabolic research, allowing for the differentiation and quantification of the administered drug from its endogenous counterparts. This guide provides an in-depth overview of the known physical and chemical properties of **Carglumic Acid-d5**, alongside relevant experimental protocols and pathway visualizations.

Core Physical and Chemical Properties

Quantitative data for many physical properties of **Carglumic Acid-d5** are not readily available in the public domain, likely due to its primary use as a research compound and its status as a custom synthesis product.[6] However, key identifiers and properties have been reported by suppliers.

Table 1: Core Identifiers and Properties of Carglumic Acid-d5

Property	Value	Source(s)
Chemical Name	(S)-2-ureidopentanedioic acid-d5	[6]
Molecular Formula	C ₆ H ₅ D ₅ N ₂ O ₅	[6][7][8]
Molecular Weight	195.18 g/mol	[6][7][8]
CAS Number	Not Assigned	[6][7][8]
Purity	>98% (typical)	

Table 2: Physical Properties of Non-Deuterated Carglumic Acid

The physical properties of the non-deuterated form of Carglumic Acid can serve as a useful reference. It is important to note that deuteration can slightly alter physical properties such as melting point, boiling point, and solubility.[9]

Property	Value	Source(s)
Appearance	White powder or colorless crystals	[10]
Melting Point	Data not available	
Boiling Point	Data not available	
Water Solubility	19.1 mg/mL	[1]
Soluble in boiling water, slightly soluble in cold water	[10][11]	
21.0 g/L (at pH 2.0)	[10]	
28.2 g/L (at pH 3.0)	[10]	
440.9 g/L (at pH 5.0)	[10]	
555.5 g/L (at pH 6.0)	[10]	
Organic Solvent Solubility	Practically insoluble in organic solvents (e.g., cyclohexane, dichloromethane, ether)	[10][11]
In DMSO: 38 mg/mL	[2]	
In Ethanol: ~1 mg/mL	[2]	
In PBS (pH 7.2): ~2 mg/mL	[12]	
pKa (Strongest Acidic)	3.36	[1]
pKa (Strongest Basic)	-2.3	[1]

Experimental Protocols

Detailed experimental protocols for the characterization of **Carglumic Acid-d5** are not widely published. The following methodologies are based on standard analytical techniques and published methods for the non-deuterated analogue.

Determination of Melting Point

This protocol describes a general method for determining the melting point of a solid organic compound using a capillary melting point apparatus.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Methodology:

- **Sample Preparation:** A small amount of dry **Carglumic Acid-d5** powder is finely crushed. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end, aiming for a sample height of 2-3 mm.[\[15\]](#)
- **Apparatus Setup:** The packed capillary tube is placed into the heating block of a melting point apparatus.
- **Approximate Melting Point Determination:** The sample is heated at a rapid rate (e.g., 10-20 °C/minute) to determine an approximate melting range.[\[16\]](#)
- **Accurate Melting Point Determination:** A fresh sample is prepared and heated to a temperature approximately 20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/minute.[\[14\]](#)
- **Data Recording:** The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting point range.

Solubility Determination

This protocol outlines a general method for determining the solubility of a compound in a given solvent.[\[17\]](#)

Methodology:

- **Sample Preparation:** An excess amount of **Carglumic Acid-d5** is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.
- **Equilibration:** The mixture is agitated (e.g., using a magnetic stirrer or shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

- **Sample Separation:** The saturated solution is allowed to stand, and any undissolved solid is separated by centrifugation or filtration through a syringe filter (e.g., 0.22 μm).
- **Quantification:** The concentration of **Carglumic Acid-d5** in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Calculation:** The solubility is expressed as the mass of solute per volume of solvent (e.g., mg/mL).

Purity and Isotopic Enrichment Analysis by LC-MS/MS

This protocol is adapted from a published method for the analysis of Carglumic Acid in human plasma and can be used to determine chemical purity and isotopic enrichment.[\[18\]](#)

Methodology:

- **Standard and Sample Preparation:**
 - A stock solution of **Carglumic Acid-d5** is prepared in a suitable solvent (e.g., methanol or water).
 - Calibration standards are prepared by serial dilution of the stock solution.
 - A known concentration of a suitable internal standard (e.g., Carglumic Acid- $^{13}\text{C}_5$, ^{15}N) is added to all standards and samples.[\[18\]](#)
- **Chromatographic Conditions:**
 - **Column:** A reversed-phase C18 or a cyano (CN) column can be used (e.g., ACE 5CN, 150 x 4.6 mm, 5 μm).[\[18\]](#)
 - **Mobile Phase:** An isocratic or gradient elution with a mixture of an organic solvent (e.g., acetonitrile/methanol) and an aqueous buffer (e.g., 0.1% acetic acid in water) is employed.[\[18\]](#)
 - **Flow Rate:** A typical flow rate would be in the range of 0.5-1.0 mL/min.

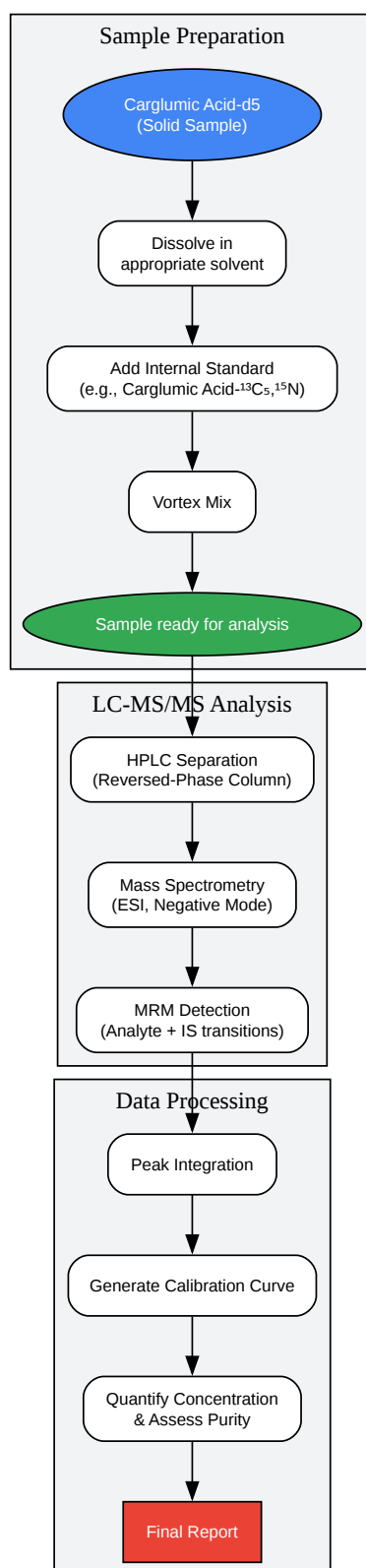
- Column Temperature: Maintained at a constant temperature (e.g., 25 °C).
- Mass Spectrometric Conditions:
 - Ionization Mode: Electrospray ionization (ESI) in negative mode is often suitable for acidic compounds.^[18]
 - Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor-to-product ion transitions for **Carglumic Acid-d5** and the internal standard are monitored. For **Carglumic Acid-d5**, this would involve monitoring the transition from the deprotonated molecule $[M-H]^-$ to a specific fragment ion.
- Data Analysis:
 - A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
 - The concentration of **Carglumic Acid-d5** in the sample is determined from the calibration curve.
 - Isotopic purity can be assessed by monitoring for the presence of the non-deuterated analogue and other isotopic variants.

Signaling Pathway and Experimental Workflow Visualization

Urea Cycle and the Role of Carglumic Acid

Carglumic acid acts as a crucial activator of the urea cycle, a metabolic pathway that converts toxic ammonia into urea. The following diagram illustrates the central role of Carglumic Acid in this process.





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